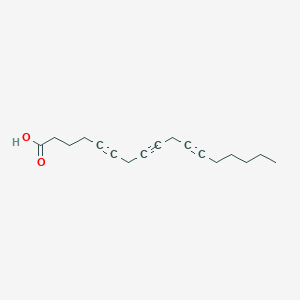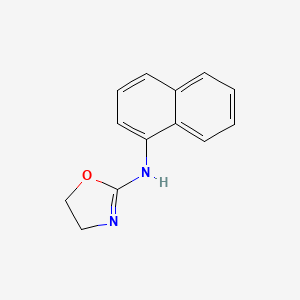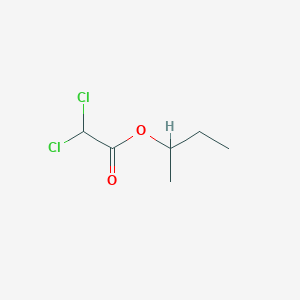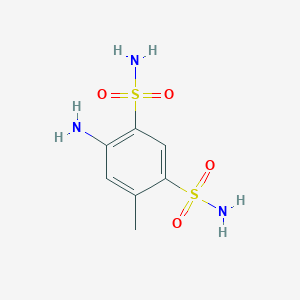
5,8,11-Heptadecatriynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
heptadeca-5,8,11-triynoic acid , belongs to the class of long-chain fatty acids. Its chemical formula is C17H22O2 . Although it’s not widely studied, let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: The synthesis of 5,8,11-heptadecatriynoic acid involves the following steps:
Alkyne Synthesis: The triple bond at positions 5, 8, and 11 can be introduced through alkyne chemistry.
Functionalization: Various reactions, such as oxidative cleavage or hydroboration, can be used to introduce functional groups.
Dehydration: Removal of water molecules to form the final acid.
Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to its limited commercial use
Análisis De Reacciones Químicas
Reactions::
Oxidation: The triple bond makes it susceptible to oxidative reactions.
Reduction: Reduction of the triple bond can yield saturated fatty acids.
Substitution: Functionalization at the terminal carbon atoms.
Oxidation: KMnO or OsO can oxidize the triple bond to form carboxylic acids.
Reduction: H/Pd-C reduces the triple bond to yield saturated fatty acids.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for novel compounds.
Biology: Investigating its effects on cell membranes and lipid metabolism.
Medicine: Exploring its anti-inflammatory or anticancer properties.
Industry: Developing new materials or coatings.
Mecanismo De Acción
The exact mechanism remains elusive, but it likely involves interactions with cellular membranes, signaling pathways, or enzymatic processes.
Comparación Con Compuestos Similares
While 5,8,11-Heptadecatriynoic acid is relatively unique, similar compounds include other long-chain fatty acids like linoleic acid and arachidonic acid.
Propiedades
Fórmula molecular |
C17H22O2 |
|---|---|
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
heptadeca-5,8,11-triynoic acid |
InChI |
InChI=1S/C17H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-5,8,11,14-16H2,1H3,(H,18,19) |
Clave InChI |
NZSGEQZZLDDGIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCC#CCC#CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12005046.png)



![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)

![4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12005084.png)

![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)
![[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12005103.png)


